molecular formula C18H15Cl2N3OS B4032731 6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4032731
M. Wt: 392.3 g/mol
InChI Key: MOHMAKBJFZXZQB-UHFFFAOYSA-N
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Description

6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired dihydropyrimidine ring. The reaction is typically carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .

Comparison with Similar Compounds

6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-10-14(17(24)22-11-6-3-2-4-7-11)16(23-18(25)21-10)12-8-5-9-13(19)15(12)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHMAKBJFZXZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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